molecular formula C6H5ClFNS B8758869 Benzenethiol, 5-amino-2-chloro-4-fluoro- CAS No. 99719-10-5

Benzenethiol, 5-amino-2-chloro-4-fluoro-

Cat. No.: B8758869
CAS No.: 99719-10-5
M. Wt: 177.63 g/mol
InChI Key: RZBYHILVAYXNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenethiol, 5-amino-2-chloro-4-fluoro- is a useful research compound. Its molecular formula is C6H5ClFNS and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenethiol, 5-amino-2-chloro-4-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenethiol, 5-amino-2-chloro-4-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

99719-10-5

Molecular Formula

C6H5ClFNS

Molecular Weight

177.63 g/mol

IUPAC Name

5-amino-2-chloro-4-fluorobenzenethiol

InChI

InChI=1S/C6H5ClFNS/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2

InChI Key

RZBYHILVAYXNPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S)Cl)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100 ml reaction flask, 4.8 g (0.022 mol) of 5-acetamino-2-chloro-4-fluoro-thiophenol, 2.55 g (0.064 mol) of sodium hydroxide and 25.5 cc of water were added and stirred under reflux for 4 hours to obtain a uniform solution. The solution was cooled to room temperature and neutralized with 10% hydrochloric acid. The precipitated solid was extracted with 25 cc of ethyl acetate, followed by removal of water and distillation under reduced pressure to obtain 3.8 g of 5-amino-2-chloro-4-fluoro-thiophenol as slightly yellow crystals.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
25.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.